molecular formula C5H10OS B3042332 (3-Methylthietan-3-yl)methanol CAS No. 57523-13-4

(3-Methylthietan-3-yl)methanol

Cat. No. B3042332
CAS RN: 57523-13-4
M. Wt: 118.2 g/mol
InChI Key: DGKBZCVRJYWBAE-UHFFFAOYSA-N
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Description

“(3-Methylthietan-3-yl)methanol” is a chemical compound with the empirical formula C5H10OS . It has a molecular weight of 118.20 and is represented by the SMILES string CC1(CO)CSC1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Methylthietan-3-yl)methanol” can be represented by the SMILES string CC1(CO)CSC1 . The InChI key for this compound is DGKBZCVRJYWBAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Methylthietan-3-yl)methanol” is a solid compound . It has a molecular weight of 118.20 and its empirical formula is C5H10OS .

Scientific Research Applications

Methanol as a Building Block for Complex Chemical Structures

Methanol, also known as methyl alcohol, is a colorless liquid widely used as a building block for more complex chemical compounds. It plays a crucial role in producing various chemicals like acetic acid, methyl tertiary butyl ether, and dimethyl ether. Notably, methanol synthesis is a significant source of hydrogen consumption, crucial for several chemical reactions. The transformation of CO2 to methanol also presents a method to reduce CO2 emissions, marking its importance in sustainable practices (Dalena et al., 2018).

Biological Conversion to Specialty Chemicals

Methanol's potential as a substrate for biological production of chemicals is notable. Recent advancements have enabled the engineering of methylotrophic Escherichia coli to convert methanol into valuable metabolites, showcasing the possibility of using methanol in biological systems to produce specialty chemicals (Whitaker et al., 2017).

Methanol in Bioconversion and Biotechnological Applications

The abundance and low cost of methanol make it an attractive substrate for biotechnological applications. Research into the bioconversion of methanol into various products by native or synthetic methylotrophs has gained traction. This research opens new avenues for developing methanol-based economies, emphasizing methanol's role in sustainable and efficient production processes (Zhang et al., 2018).

Catalytic Applications in Organic Synthesis

Methanol's utility extends to its use as a solvent and a reagent in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Its use in synthesizing methylated products, which are prevalent in numerous natural products and chemicals, highlights its versatility in chemical synthesis (Natte et al., 2017).

Implications in Industrial Biotechnology

Methanol is a key building block in the chemical industry, with potential applications in industrial biotechnology. The development of bioprocess technology using methylotrophic bacteria illustrates methanol's role in synthesizing fine and bulk chemicals, offering economic and technical advantages for alternative carbon sources (Schrader et al., 2009).

Safety and Hazards

“(3-Methylthietan-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has hazard statement H302 . It’s important to handle this compound with care and appropriate safety measures.

properties

IUPAC Name

(3-methylthietan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKBZCVRJYWBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylthietan-3-yl)methanol

CAS RN

57523-13-4
Record name (3-methylthietan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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